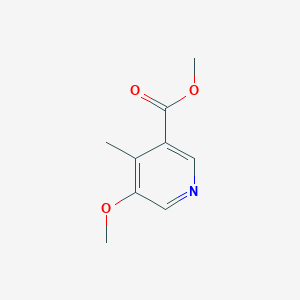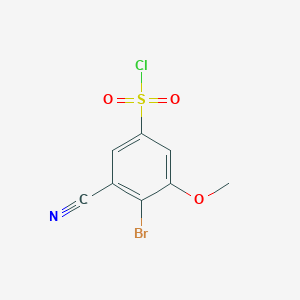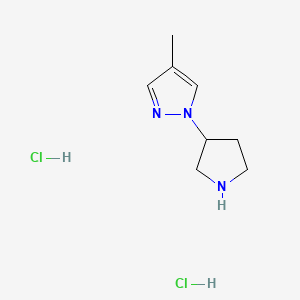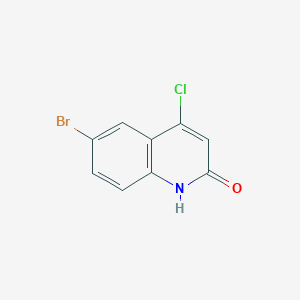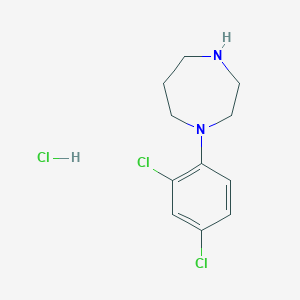
1-(2,4-Dichlorophenyl)-1,4-diazepane hydrochloride
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing a piperazine pharmaceutical intermediate involves several steps, including reactions with thionyl chloride and 3-chloroaniline . Another study reported the synthesis of 1,2,4-triazole derivatives, which could potentially be adapted for the synthesis of "1-(2,4-Dichlorophenyl)-1,4-diazepane hydrochloride" .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,4-Dichlorophenyl)-1,4-diazepane hydrochloride” are not available, studies on related compounds provide some insights. For example, a synthetic method for 2,4-dichlorobenzonitrile involves uniformly mixing 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride .
科学的研究の応用
Synthesis and Characterization
- Research highlights the synthesis of various 1,4-diazepane derivatives showcasing the chemical flexibility and potential applications in different fields, such as materials science and pharmaceuticals. These compounds are synthesized through condensation reactions and characterized using techniques like IR, NMR, and X-ray crystallography, indicating their structural complexity and potential for further chemical modifications (Wang et al., 2014), (Ramirez-Montes et al., 2012).
Chemical Properties and Reactivity
- Studies delve into the unique chemical reactivity and properties of 1,4-diazepane derivatives. Investigations into their synthesis under various conditions, like microwave irradiation, and their reactivity patterns highlight the potential for these compounds in advanced chemical syntheses and material science (Banfi et al., 2007), (Wlodarczyk et al., 2007).
Advanced Materials Synthesis
- The compound's potential extends into the realm of advanced materials, such as the synthesis of low-symmetry tribenzoporphyrazines with annulated 6H-1,4-diazepine rings. This application signifies the compound's role in creating complex molecular architectures with potential uses in electronics, photonics, and as catalysts (Donzello et al., 2008).
Spectroscopic Studies and Molecular Insights
- Spectroscopic studies offer deep insights into the molecular structure and electronic properties of 1,4-diazepane derivatives. These studies are crucial in understanding the compound's behavior in different chemical environments and its potential in various applications, ranging from chemical sensing to drug design (Kuruvilla et al., 2018).
Catalytic and Chemical Transformation Studies
- Research illustrates the compound's role in catalyzing chemical transformations, an area essential for developing new chemical processes and manufacturing methods. These studies lay the groundwork for using these compounds as catalysts or reactive intermediates in industrial and pharmaceutical chemistry (Sankaralingam & Palaniandavar, 2014), (El Bouakher et al., 2013).
Safety And Hazards
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-9-2-3-11(10(13)8-9)15-6-1-4-14-5-7-15;/h2-3,8,14H,1,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIVEIGHQILZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-1,4-diazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




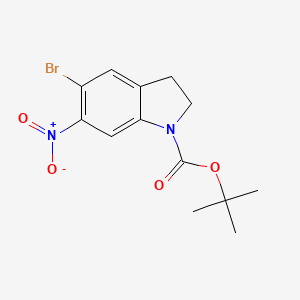
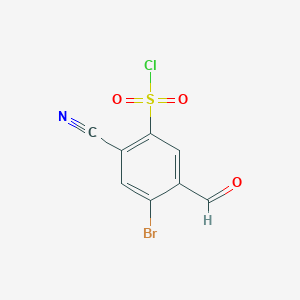
![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1477852.png)
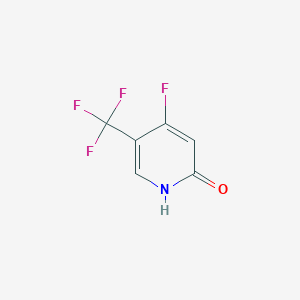

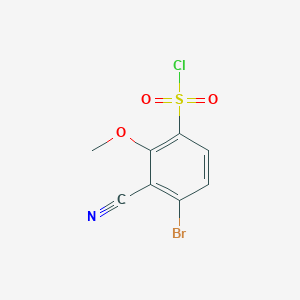
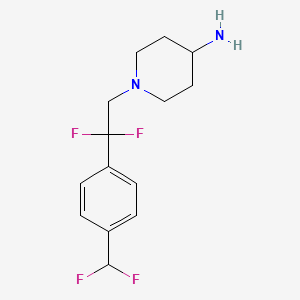

![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)
